Orexin Receptor Antagonism: Bipyridine Core vs. Mono-Pyridine Comparator
The bipyridine carboxamide patent family (US8410142B2) demonstrates that compounds containing a [2,4′-bipyridin]-3-ylmethyl substituent are functional antagonists of orexin receptors, while the simpler 4-phenyl-N-(pyridin-4-yl)tetrahydro-2H-pyran-4-carboxamide lacks this structural feature and is not described as an orexin receptor ligand [1][2]. Quantitative orexin receptor IC50 data for the exact target compound have not been published, but the patent class-level inference is that the bipyridine motif is essential for orexin receptor engagement.
| Evidence Dimension | Orexin receptor functional antagonism |
|---|---|
| Target Compound Data | Not disclosed in public domain; class-level inference from patent US8410142B2. |
| Comparator Or Baseline | 4-phenyl-N-(pyridin-4-yl)tetrahydro-2H-pyran-4-carboxamide: no reported orexin receptor activity. |
| Quantified Difference | Qualitative: presence vs. absence of orexin receptor antagonism. |
| Conditions | Cell-based functional assays as described in US8410142B2. |
Why This Matters
For orexin receptor drug-discovery programs, the bipyridine motif is a documented pharmacophore; compounds lacking it are excluded from the SAR landscape.
- [1] US8410142B2 – Bipyridine carboxamide orexin receptor antagonists (Merck Sharp & Dohme Corp.). Filed 2008-02-29. Expired. View Source
- [2] BindingDB entry BDBM25811: 4-phenyl-N-(pyridin-4-yl)oxane-4-carboxamide. Ki data against Mycobacterium tuberculosis lanosterol 14-alpha demethylase. View Source
